molecular formula C7H9NO2 B1589363 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 194421-56-2

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1589363
CAS RN: 194421-56-2
M. Wt: 139.15 g/mol
InChI Key: DRMNZTFLOOSXIN-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C7H9NO2 . It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .


Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been achieved via Ru (II)-catalyzed intramolecular cyclopropanation . The process involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .


Molecular Structure Analysis

The molecular structure of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione consists of a bicyclic system with a nitrogen atom incorporated into one of the rings . The compound has a molecular weight of 139.152 Da .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is the intramolecular cyclopropanation of alpha-diazoacetates . This reaction is catalyzed by Ru (II) and forms the bicyclic system characteristic of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione include a molecular weight of 139.152 Da and a molecular formula of C7H9NO2 . The compound is also characterized by its bicyclic structure .

Scientific Research Applications

Antiviral Medication Synthesis

6,6-DMABH is a key intermediate in the synthesis of several antiviral medications. It has been used in the production of boceprevir , a protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .

Efficient Synthetic Method Development

Researchers have developed a more efficient synthetic method for producing 6,6-DMABH through intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method has improved the synthesis process, making it more viable for large-scale production.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, 6,6-DMABH is utilized in the synthesis of numerous drugs. Its structure is pivotal in creating compounds that interact with biological targets to treat diseases .

Heterocyclic Scaffold

The compound serves as a heterocyclic scaffold containing nitrogen, which is a common structure found in many active pharmaceuticals and natural products .

Gabriel Synthesis Application

The Gabriel synthesis is employed in the production of 6,6-DMABH, showcasing the compound’s relevance in classical organic synthesis methods .

Catalysis Research

6,6-DMABH synthesis involves exploring various transition metal-catalyzed methods, contributing to the field of catalysis research .

Structural Insights for Drug Design

Structural insights into 6,6-DMABH and its derivatives like Nirmatrelvir provide valuable information for drug design, especially in the development of SARS-CoV-2 protease inhibitors .

Atom Economy in Chemical Synthesis

The synthesis of 6,6-DMABH challenges chemists to improve atom economy, an important principle in green chemistry, by minimizing waste and optimizing the use of reactants .

Mechanism of Action

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been improved through the use of Ru (II)-catalyzed intramolecular cyclopropanation . This innovative approach enables more efficient synthesis of the compound, which is a crucial component in several antiviral medications . Future research may focus on further optimizing this synthesis process and exploring the compound’s potential applications in pharmaceuticals .

properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMNZTFLOOSXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444250
Record name 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

CAS RN

194421-56-2
Record name 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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